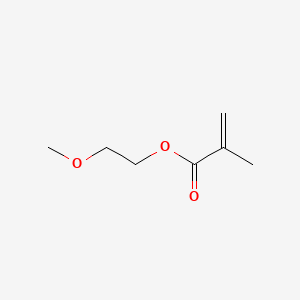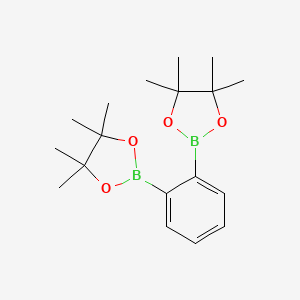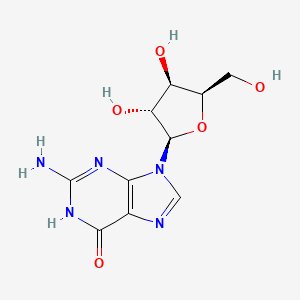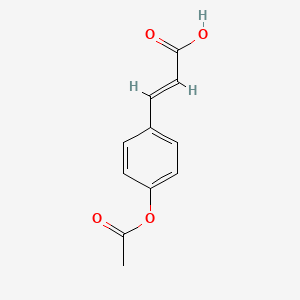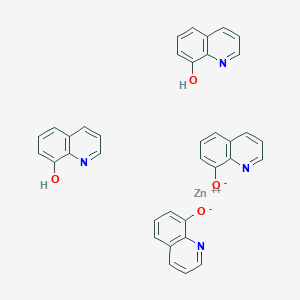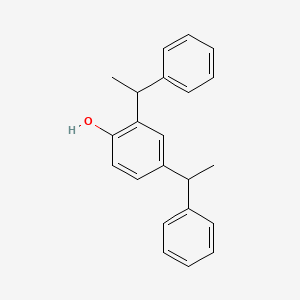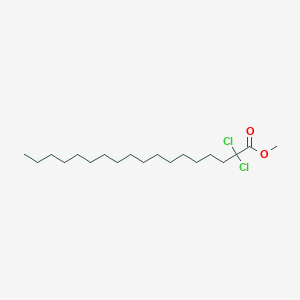
Procathepsin B (26-50) (rat)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Procathepsin B (26-50) (rat) is a protein that belongs to the cathepsin family of proteases. It is a precursor to the active enzyme cathepsin B and is involved in various physiological processes such as protein degradation, antigen processing, and apoptosis.
Scientific Research Applications
Proteolytic Processing and Maturation
- Procathepsin B Processing in vitro : Rat procathepsin B, when expressed in yeast, leads to the secretion of both latent and mature forms of the enzyme. Its processing can be an autocatalytic process in at least an intermolecular manner, involving cathepsins D, L, and mature cathepsin B itself (Rowan et al., 1992).
- Intracellular Transport and Processing : Studies have shown that the intracellular transport and processing of lysosomal cathepsin B in rat liver involves movement from the microsomal fractions to the Golgi subfractions, then to the lysosomal fraction, suggesting that propeptide-processing takes place in lysosomes (Nishimura & Kato, 1987).
Molecular Structure and Biochemistry
- Structural Analysis : Rat procathepsin B was analyzed for its nucleotide and amino acid sequences, revealing a structure organized into a prepeptide sequence, a propeptide region, and mature cathepsin B. This has implications for understanding its biosynthesis and intracellular sorting (Chan et al., 1986).
- Cathepsin B Targeting to Lysosomes : Research has shown that cathepsin B is targeted to lysosomes in rat hepatocytes by a mannose 6-phosphate-independent pathway, involving site-specific phosphorylation in oligosaccharides of the proregion (Tanaka et al., 2000).
Applications in Disease Models
- Traumatic Brain Injury : Cathepsin B, a lysosomal cysteine protease, has been studied in the context of traumatic brain injury in rats. Changes in pro- and mature Cathepsin B protein levels and cysteine protease activity were observed, indicating its potential role in TBI progression (Boutté et al., 2020).
Antibody Recognition and Processing
- Antibody Recognition : Antibodies to rat procathepsin B can recognize the active mature enzyme, providing insights into how the enzyme's conformational epitopes may be presented for antibody generation (Rowan et al., 1992).
Cellular and Molecular Mechanisms
- Activation and Processing in Cells : Studies on the activation of procathepsin B in human hepatoma cells revealed that the conversion into the mature enzyme relies significantly on the action of cathepsin B itself, suggesting a self-activating mechanism (Mach et al., 1993).
Mechanism of Action
Target of Action
The primary target of Procathepsin B (26-50) (rat) is Cathepsin B , a lysosomal cysteine proteinase . Cathepsin B plays a crucial role in intracellular protein catabolism and is involved in numerous physiological and pathological processes .
Mode of Action
Procathepsin B (26-50) (rat) acts as an inhibitor of Cathepsin B . It interacts with Cathepsin B, preventing its proteolytic activity and thus inhibiting its function .
Biochemical Pathways
The inhibition of Cathepsin B by Procathepsin B (26-50) (rat) affects the protein catabolism pathway within the lysosomes . This can have downstream effects on various cellular processes that depend on protein degradation and recycling .
Result of Action
The inhibition of Cathepsin B by Procathepsin B (26-50) (rat) results in the reduction of proteolytic activity within the lysosomes . This can affect various cellular processes, including protein turnover, antigen processing, and apoptosis .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Procathepsin B (26-50) (rat) interacts with the enzyme cathepsin B . It is completely resistant to proteolysis by cathepsin B even after incubation overnight . It inhibits human cathepsin B with a Ki of 2.8 µM and rat cathepsin B with a Ki of 2 µM .
Cellular Effects
It is known that it inhibits cathepsin B, a lysosomal cysteine protease . This inhibition could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Procathepsin B (26-50) (rat) exerts its effects at the molecular level primarily through its inhibitory interaction with cathepsin B . It binds to cathepsin B, preventing it from carrying out its proteolytic function .
Temporal Effects in Laboratory Settings
It has been observed to be resistant to proteolysis by cathepsin B even after overnight incubation .
Metabolic Pathways
Given its inhibitory interaction with cathepsin B, it may influence pathways where cathepsin B plays a role .
properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C123H198N34O33S/c1-15-67(12)100(156-116(184)87(55-97(168)169)150-119(187)98(65(8)9)154-115(183)86(54-92(129)163)148-113(181)83(51-71-34-38-73(160)39-35-71)144-112(180)82(50-70-27-17-16-18-28-70)145-114(182)85(53-91(128)162)147-106(174)76(32-25-45-133-123(131)132)138-94(165)57-135-103(171)68(13)127)121(189)151-88(60-158)117(185)146-84(52-72-36-40-74(161)41-37-72)111(179)143-80(48-63(4)5)109(177)141-77(30-20-23-43-125)107(175)140-78(31-21-24-44-126)108(176)142-81(49-64(6)7)110(178)152-89(61-191)105(173)137-58-95(166)153-101(69(14)159)122(190)155-99(66(10)11)120(188)149-79(47-62(2)3)104(172)136-56-93(164)134-59-96(167)157-46-26-33-90(157)118(186)139-75(102(130)170)29-19-22-42-124/h16-18,27-28,34-41,62-69,75-90,98-101,158-161,191H,15,19-26,29-33,42-61,124-127H2,1-14H3,(H2,128,162)(H2,129,163)(H2,130,170)(H,134,164)(H,135,171)(H,136,172)(H,137,173)(H,138,165)(H,139,186)(H,140,175)(H,141,177)(H,142,176)(H,143,179)(H,144,180)(H,145,182)(H,146,185)(H,147,174)(H,148,181)(H,149,188)(H,150,187)(H,151,189)(H,152,178)(H,153,166)(H,154,183)(H,155,190)(H,156,184)(H,168,169)(H4,131,132,133)/t67-,68-,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,98-,99-,100-,101-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCIHFPJJWSJMS-HGVIYXBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C123H198N34O33S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2713.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


